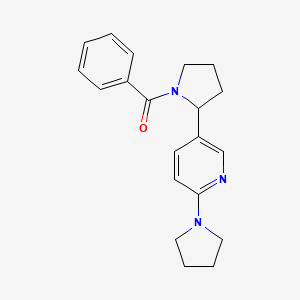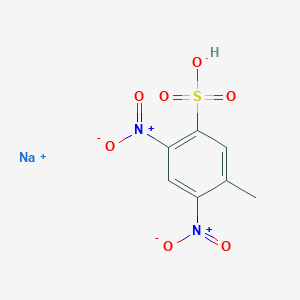
Sodium;5-methyl-2,4-dinitrobenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;5-methyl-2,4-dinitrobenzenesulfonic acid is a chemical compound with the molecular formula C7H6N2NaO7S. It is a derivative of benzenesulfonic acid, characterized by the presence of two nitro groups and a methyl group on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium;5-methyl-2,4-dinitrobenzenesulfonic acid typically involves the nitration of methylbenzenesulfonic acid. The process includes the following steps:
Nitration: Methylbenzenesulfonic acid is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 4 positions of the benzene ring.
Neutralization: The resulting dinitro compound is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves:
Large-scale nitration: Using industrial-grade nitric and sulfuric acids.
Neutralization and crystallization: The neutralized product is crystallized to obtain the pure sodium salt.
Análisis De Reacciones Químicas
Types of Reactions: Sodium;5-methyl-2,4-dinitrobenzenesulfonic acid undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products:
Reduction: 5-methyl-2,4-diaminobenzenesulfonic acid.
Substitution: Various substituted benzenesulfonic acid derivatives.
Aplicaciones Científicas De Investigación
Sodium;5-methyl-2,4-dinitrobenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of high-energy materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of sodium;5-methyl-2,4-dinitrobenzenesulfonic acid involves its interaction with molecular targets through its nitro and sulfonic acid groups. These functional groups can participate in redox reactions and form complexes with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to act as an oxidizing agent and its reactivity with nucleophiles.
Comparación Con Compuestos Similares
- Sodium 2,4-dinitrobenzenesulfonate
- Sodium 3-nitrobenzenesulfonate
- Sodium 2,4-difluorobenzenesulfonate
Comparison: Sodium;5-methyl-2,4-dinitrobenzenesulfonic acid is unique due to the presence of a methyl group, which can influence its reactivity and solubility compared to other similar compounds. The methyl group can also affect the compound’s interaction with biological targets, making it distinct in its applications and effects.
This comprehensive overview highlights the significance of this compound in various fields and its unique properties compared to similar compounds
Propiedades
Fórmula molecular |
C7H6N2NaO7S+ |
|---|---|
Peso molecular |
285.19 g/mol |
Nombre IUPAC |
sodium;5-methyl-2,4-dinitrobenzenesulfonic acid |
InChI |
InChI=1S/C7H6N2O7S.Na/c1-4-2-7(17(14,15)16)6(9(12)13)3-5(4)8(10)11;/h2-3H,1H3,(H,14,15,16);/q;+1 |
Clave InChI |
NJYGZGBVPGBUQA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



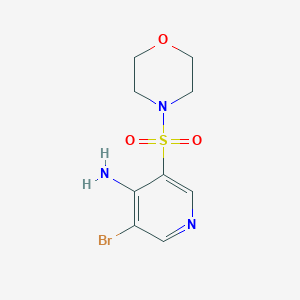

![Ferrocene, 1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[bis(3,5-dimethylphenyl)phosphino]-, (2R)-](/img/structure/B11823127.png)
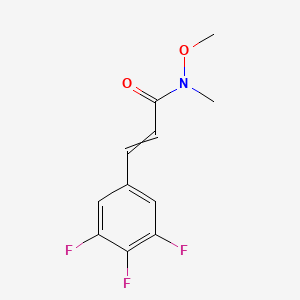


![3-[4-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B11823158.png)
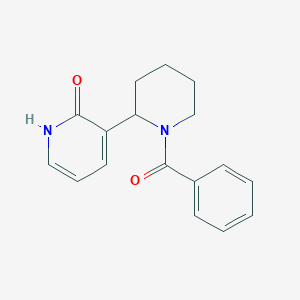
![3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11823166.png)
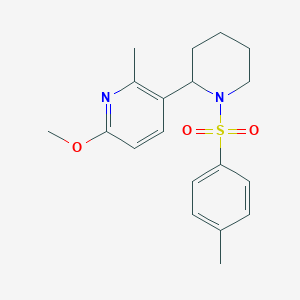
![7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one](/img/structure/B11823176.png)

